N-[3-fluoro-4-(1H-imidazol-1-yl)phenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[3-FLUORO-4-(1H-IMIDAZOL-1-YL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features multiple heterocyclic structures, including imidazole, pyrazole, and isoxazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-FLUORO-4-(1H-IMIDAZOL-1-YL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-FLUORO-4-(1H-IMIDAZOL-1-YL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N~4~-[3-FLUORO-4-(1H-IMIDAZOL-1-YL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N4-[3-FLUORO-4-(1H-IMIDAZOL-1-YL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include modulation of signal transduction, alteration of gene expression, and interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N~4~-[3-FLUORO-4-(1H-IMIDAZOL-1-YL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of N4-[3-FLUORO-4-(1H-IMIDAZOL-1-YL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its multi-heterocyclic structure, which may confer a combination of biological activities not seen in simpler compounds. This makes it a valuable candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C21H16FN7O2 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-(3-fluoro-4-imidazol-1-ylphenyl)-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16FN7O2/c1-12-19-15(8-17(26-21(19)31-27-12)13-9-24-28(2)10-13)20(30)25-14-3-4-18(16(22)7-14)29-6-5-23-11-29/h3-11H,1-2H3,(H,25,30) |
InChI Key |
BUCVHYYYJAZZEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC(=C(C=C4)N5C=CN=C5)F |
Origin of Product |
United States |
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